molecular formula C9H9FN2O B2638338 (6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol CAS No. 1216217-83-2

(6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol

Cat. No.: B2638338
CAS No.: 1216217-83-2
M. Wt: 180.182
InChI Key: CTQFBZAZMTXWHG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been found to exhibit antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has also been developed .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic 5–6 heterocycle .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .

Scientific Research Applications

Synthesis and Structural Development

  • A study describes the synthesis of functionalized imidazo[1,2-a]pyridines, highlighting the formation of novel tetracyclic derivatives via nucleophilic aromatic substitution. This process involves the intramolecular reaction of 5-fluoroimidazo[1,2-a]pyridines under basic conditions, indicating a method for the structural development of compounds related to (6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol (Changunda et al., 2020).

Chemical Reactivity and Compound Formation

  • Research has been conducted on the reactivity of N-Methylimidazolyllithium with various compounds, leading to the formation of bis(N-methylimidazol-2-yl)methanol among other products. This showcases the chemical versatility and potential applications of this compound in forming complex organic structures (Canty et al., 1983).

Optical Properties and Material Application

  • A series of imidazo[1,5-a]pyridine derivatives, which are structurally related to the subject compound, were synthesized and characterized for their optical properties. The study reported significant Stokes' shift ranges and the ability to tune quantum yields by altering chemical structures. This suggests potential applications of this compound in the development of luminescent materials and optical devices (Volpi et al., 2017).

Mechanism of Action

While the specific mechanism of action for “(6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol” is not known, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The future directions for research on “(6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol” and similar compounds could involve further exploration of their bioactivity and potential applications in medicinal chemistry. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could also be a focus .

Properties

IUPAC Name

(6-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQFBZAZMTXWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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